ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with Piperazine: The indole derivative is then coupled with piperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of both the fluoro group and the piperazine ring, which contribute to its distinct biological activities and pharmacokinetic properties .
Properties
CAS No. |
902042-45-9 |
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Molecular Formula |
C16H18FN3O3 |
Molecular Weight |
319.33 g/mol |
IUPAC Name |
ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H18FN3O3/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-10-11-9-12(17)3-4-13(11)18-14/h3-4,9-10,18H,2,5-8H2,1H3 |
InChI Key |
XPANSSDLZQUSRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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